Amylopectin - 9037-22-3

Amylopectin

Catalog Number: EVT-315917
CAS Number: 9037-22-3
Molecular Formula: C30H52O26
Molecular Weight: 828.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amylopectin is a highly branched, high-molecular-weight polymer of glucose that constitutes the major component of starch granules. [] Starch is a carbohydrate commonly found in plants, and its structure consists of two main components: amylose and amylopectin. [] Amylopectin is responsible for the water-insoluble nature of starch granules, while amylose contributes to their crystalline structure. [] Its branched structure allows for efficient energy storage in plants and provides a readily available source of glucose. [, ]

Future Directions

Advanced Characterization Techniques: The development and application of advanced analytical tools, such as high-performance size exclusion chromatography (HPSEC) and synchrotron radiation microdiffraction, are essential for unraveling the intricacies of amylopectin's structure and behavior. [, ]

Resistant Starch

Relevance: Resistant starch is directly related to amylopectin, as both RS2 and RS4 types primarily consist of amylopectin with specific structural features that contribute to their resistance to digestion. These features include the physical inaccessibility of amylopectin within the starch granule (RS2) or chemical modifications, such as retrogradation (RS4) []. The study on pig colonic microbiota revealed differences in fermentation characteristics between amylopectin and different types of resistant starch, with amylopectin being more readily fermented than RS4 [].

Short-Chain Fatty Acids (SCFAs)

Relevance: While not structurally related, SCFAs are metabolically linked to amylopectin. When amylopectin escapes digestion in the small intestine, it is fermented by gut bacteria in the large intestine, leading to the production of SCFAs [, , ]. The specific type and amount of SCFAs produced depend on factors like the structure of the starch and the composition of the gut microbiota. Studies have demonstrated that the structure of dietary starch, particularly the amylose to amylopectin ratio, can influence the type and quantity of SCFAs produced in the gut [, ].

Overview

Amylopectin is a highly branched polysaccharide and one of the two main components of starch, the other being amylose. It is a crucial energy storage molecule in plants, particularly in cereal grains, tubers, and legumes. Amylopectin is characterized by its complex structure, consisting of glucose units linked primarily by α-1,4 glycosidic bonds with branching occurring through α-1,6 glycosidic bonds. This branching contributes to its solubility and gelatinization properties, making it a vital ingredient in various food and industrial applications.

Source

Amylopectin is primarily derived from plant sources, particularly:

  • Cereal grains: Such as rice, corn, and wheat.
  • Tubers: Including potatoes and cassava.
  • Legumes: Such as peas and beans.

These sources contain amylopectin in varying proportions, typically with amylose at a ratio of approximately 1:4 (amylose to amylopectin) in most starches .

Classification

Amylopectin can be classified based on its molecular weight and chain length distribution. The structure of amylopectin is often categorized into clusters or building blocks that contribute to its crystalline and amorphous regions. The classification includes:

Synthesis Analysis

Methods

The biosynthesis of amylopectin involves several enzymes that facilitate the polymerization of glucose units into a branched structure. Key enzymes include:

  • Starch Synthases: Responsible for elongating linear glucan chains using adenosine diphosphate-glucose as a substrate.
  • Starch Branching Enzymes: Introduce α-1,6 branches into the linear chains.
  • Starch Debranching Enzymes: Remove branches to create the organized structure of amylopectin .

Technical Details

The synthesis process occurs in the plastids of developing seeds and tubers. The sequence begins with the formation of linear chains by starch synthases, followed by branching through starch branching enzymes. This intricate process is regulated by various factors including enzyme availability and substrate concentration .

Molecular Structure Analysis

Structure

Amylopectin has a complex molecular structure characterized by:

  • Highly branched architecture: With approximately 70% of its glucose units involved in linear chains and 30% in branch points.
  • Crystalline and amorphous regions: These regions influence its physical properties such as solubility and gelatinization temperature.

Data

The average molecular weight of amylopectin can vary significantly depending on the source but typically ranges from 100,000 to several million daltons. The degree of polymerization can also vary widely, affecting its functional properties in applications .

Chemical Reactions Analysis

Reactions

Amylopectin undergoes various chemical reactions that are crucial for its functionality:

  • Gelatinization: Upon heating in water, amylopectin granules swell and eventually rupture, leading to a thickening effect.
  • Retrogradation: Upon cooling, the gelatinized amylopectin can reassociate into a semi-crystalline structure which affects texture.

Technical Details

The gelatinization temperature for amylopectin typically ranges from 60°C to 80°C depending on its source and previous treatments (e.g., acid hydrolysis) which can modify its properties .

Mechanism of Action

Process

The mechanism by which amylopectin functions in food systems involves:

  1. Hydration: Absorption of water during cooking leads to swelling.
  2. Thermal disruption: Heat causes the granules to break down into a viscous gel.
  3. Cooling-induced retrogradation: As the mixture cools, amylopectin molecules reassociate, forming a gel-like structure.

Data

Studies show that the retrogradation process can lead to changes in texture and digestibility, influencing the quality of food products like bread and sauces .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Amylopectin is more soluble than amylose due to its branched structure.
  • Viscosity: It contributes significantly to the viscosity of starch pastes.

Chemical Properties

  • Reactivity with iodine: Amylopectin forms a red complex with iodine, which can be used for qualitative analysis.
  • Hydrolysis behavior: It is more susceptible to enzymatic hydrolysis compared to amylose due to its branched structure.

Relevant Data or Analyses

The melting point for amylopectin-based gels typically ranges from 60°C to 80°C depending on the specific source and processing conditions .

Applications

Amylopectin has numerous scientific and industrial applications:

  • Food Industry: Used as a thickening agent in sauces, gravies, and puddings due to its gelling properties.
  • Pharmaceuticals: Serves as an excipient in drug formulations due to its binding properties.
  • Bioplastics: Utilized in developing biodegradable materials owing to its renewable nature.

Properties

CAS Number

9037-22-3

Product Name

Amylopectin

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C30H52O26

Molecular Weight

828.7 g/mol

InChI

InChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-/m1/s1

InChI Key

WMGFVAGNIYUEEP-WUYNJSITSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O

Synonyms

Amylopectin

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)O)O

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